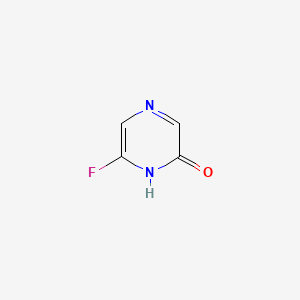

2-Fluoro-6-hydroxypyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

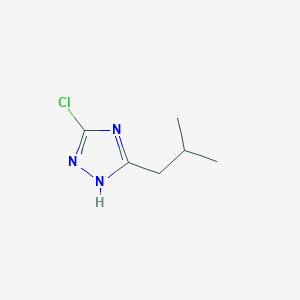

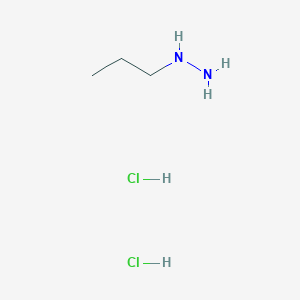

Favipiravir, a compound related to 2-Fluoro-6-hydroxypyrazine, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . The synthesis involved a four-step process: amidation, nitrification, reduction, and fluorination . A research group from China proposed a route for the synthesis of favipiravir through a key intermediate – methyl 3-amino-6-bromopyrazine-2-carboxylate .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxypyrazine is complex. In a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, the molecule is almost planar and the intramolecular O−H ••• O hydrogen bond makes a 6-member ring .Chemical Reactions Analysis

The synthesis of favipiravir, a compound related to 2-Fluoro-6-hydroxypyrazine, involves several chemical reactions including amidation, nitrification, reduction, and fluorination . The synthesis of this compound from pyrazin-2-amine has been accomplished via regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination .Applications De Recherche Scientifique

- Results : T-FP-T allows specific imaging of LDs in both eukaryotic and prokaryotic cells. It shows significant overlap with adipophilin antibody or commercial LD probes in the cytoplasm. Additionally, T-FP-T generates superoxide anions under white LED light, making it a potential candidate for LD-targeted photodynamic therapy .

- Application : A negative-solvatochromic fluorescent probe has been developed for visualizing intracellular distributions of fatty acid metabolites. While not directly related to 6-Fluoro-1H-pyrazin-2-one, this research highlights the broader field of lipid-related imaging .

- Application : Researchers have developed an endoplasmic reticulum-targeting fluorescent probe for imaging superoxide anions in living cells. Although not specific to 6-Fluoro-1H-pyrazin-2-one, this work demonstrates the importance of imaging reactive oxygen species .

- Application : Studies have explored highly substituted oxazole derivatives as organelle-targeting fluorophores (OTFPs). While not directly related to our compound, this research emphasizes the need for efficient and specific imaging probes in cellular studies .

- Application : Researchers can explore various synthetic methods to modify the compound, such as substituent variations at positions N1, C3, C4, C5, and C6. These modifications may enhance its properties or tailor it for specific applications .

Lipid Droplet-Specific Imaging

Fatty Acid Metabolite Visualization

Superoxide Anion Imaging

Organelle Targeting Fluorophores

Synthesis and Modification Strategies

Mécanisme D'action

Target of Action

It’s worth noting that pyrrolopyrazine derivatives, which include pyrazine rings like 6-fluoro-1h-pyrazin-2-one, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrazine compounds can undergo a series of intracellular enzymatic transformations to generate their active forms . These active forms then interact with their targets, leading to various biological effects .

Biochemical Pathways

It’s known that pyrazine compounds can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

It’s known that pyrazine compounds can have a wide range of effects at the molecular and cellular levels due to their broad spectrum of biological activities .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1h-pyrazin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-6-hydroxypyrazine is not available, it’s important to handle all chemical compounds with care. For a related compound, methyl 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylate, safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Orientations Futures

Pyrrolopyrazine, a scaffold that includes 2-Fluoro-6-hydroxypyrazine, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propriétés

IUPAC Name |

6-fluoro-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLSVMPQTLFBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1h-pyrazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)